molecular formula C6H15NOCl2<br>C6H15Cl2NO B057303 (3-Chloro-2-hydroxypropyl)trimethylammonium chloride CAS No. 3327-22-8

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride

Cat. No. B057303
CAS RN: 3327-22-8
M. Wt: 188.09 g/mol
InChI Key: CSPHGSFZFWKVDL-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of CHPTAC involves the reaction of epichlorohydrin with trimethylammonium chloride in an aqueous system. This process, however, yields impurities including by-products from side reactions and remaining reactants, which significantly influence the quality of the final product. Advanced synthesis methods emphasize controlling reaction conditions and purification methods to enhance product quality (Li Hui, 2003). Furthermore, optimizing the molar ratio of epichlorohydrin to trimethylammonium chloride, initial pH, and reaction temperatures has been found to yield better-quality products (Xin Feng, 2006).

Molecular Structure Analysis

Detailed molecular structure analysis and quantitative determination of CHPTAC and its related compounds can be performed using capillary electrophoresis and ion-pair HPLC methods. These techniques offer insights into the compound's composition and purity, crucial for its application in various industries (V. Goclik, Susanne Stach, P. Mischnick, 2004).

Chemical Reactions and Properties

CHPTAC's chemical reactivity and properties are pivotal in its applications as an etherifying agent. Its ability to undergo reactions under controlled conditions leads to the production of high-quality derivatives used in petroleum exploitation, environmental protection, and papermaking (Wang Qing-jun, 2006).

Physical Properties Analysis

The physical properties of CHPTAC, including its solubility, stability, and conductivity, are influenced by its molecular structure. These properties are essential for its effective use in various industrial applications, from enhancing the performance of clay minerals hydration inhibitors to being utilized in the synthesis of other ionic liquids and polyelectrolytes (Zong-xian Yang et al., 2018).

Chemical Properties Analysis

The chemical properties of CHPTAC, particularly its reactivity with other compounds and its role in synthesis processes, are critical for its application in creating cationized fabrics and other materials. Its effectiveness as a cationizing agent can be quantified through methods like solvent extraction and gas chromatography, providing valuable information for optimizing its use in industrial processes (Matthew J. Farrell et al., 2015).

Scientific Research Applications

  • Petroleum Exploitation, Environmental Protection, and Papermaking : Wang Qing-jun (2006) discussed several synthesis methods of 3-Chloro-2-hydroxypropyltrimethylammonium chloride and its applications in petroleum exploitation, environmental protection, and papermaking. The paper emphasizes the organic solvent method for synthesis and presents a comprehensive application in different industries (Wang Qing-jun, 2006).

  • Purification Methods : Liu Xing (2012) studied the purification of 3-Chloro-2-hydroxypropyltrimethylammonium chloride by extraction and detailed the effects of different extractants and conditions on product purity, highlighting its significance in improving the quality of the compound (Liu Xing, 2012).

  • Cationic Starch Preparation : Li Hui (2003) reviewed the synthesis of CHPTMAC and the importance of controlling impurity contents for quality enhancement, mainly focusing on its use as a cationic etherifying agent in cationic starch preparation (Li Hui, 2003).

  • Adsorption Mechanism in Clay Mineral Hydration Inhibition : Zong-xian Yang et al. (2018) performed a study using Density Functional Theory (DFT) calculations to understand the adsorption mechanism of CHPTA on montmorillonite surfaces. The research is crucial for designing high-performance inhibitors for clay minerals hydration (Zong-xian Yang et al., 2018).

  • Cotton Fiber Modification and Metal Phthalocyanine Loading : Gu Peng-fei (2009) synthesized CHPTA using the organic solvent method and used it for cotton fiber modification. The modified fibers showed improved loading capability for Fe-sulfo phthalocyanine, highlighting its application in textile auxiliaries (Gu Peng-fei, 2009).

  • Algal Biomass Harvesting : R. Rahul et al. (2015) synthesized cationic inulin using CHPTAC and explored its application in algal biomass harvesting. The study demonstrated high removal efficiency of algae, indicating its potential in environmental applications (R. Rahul et al., 2015).

  • Flocculation and Sizing in Textile Industry : A. Hebeish et al. (2010) discussed the cationization of starch and carboxymethyl cellulose with CHPTAC, exploring its application in textile sizing and as flocculants. The study emphasized the potential of cationic-based hybrids in textile applications (A. Hebeish et al., 2010).

Safety And Hazards

CHTAC is suspected of causing cancer (H351) and is harmful to aquatic life with long-lasting effects (H412) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding release to the environment, not handling until all safety precautions have been read and understood, obtaining special instructions before use, wearing protective gloves/clothing/eye protection/face protection, and getting medical advice/attention if exposed or concerned .

properties

IUPAC Name

(3-chloro-2-hydroxypropyl)-trimethylazanium;chloride
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InChI

InChI=1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPHGSFZFWKVDL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CCl)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H15NOCl2, C6H15Cl2NO
Record name CHPTAC (50-70 % aqueous solution)
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DSSTOX Substance ID

DTXSID3027534
Record name (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
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Molecular Weight

188.09 g/mol
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Physical Description

Liquid, COLOURLESS-TO-LIGHT-YELLOW CLEAR ODOURLESS LIQUID.
Record name 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-trimethyl-, chloride (1:1)
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Record name CHPTAC (50-70 % aqueous solution)
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Solubility

Solubility in water: miscible
Record name CHPTAC (50-70 % aqueous solution)
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Density

1.2 g/cm³
Record name CHPTAC (50-70 % aqueous solution)
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Product Name

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride

CAS RN

3327-22-8
Record name (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
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Record name 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-trimethyl-, chloride (1:1)
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Record name (3-chloro-2-hydroxypropyl)trimethylammonium chloride
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Record name (3-CHLORO-2-HYDROXYPROPYL)TRIMETHYLAMMONIUM CHLORIDE
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Record name CHPTAC (50-70 % aqueous solution)
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Synthesis routes and methods

Procedure details

There was suspended 9.20 g of 2,3-dihydroxypropyltrimethylammonium chloride (chemical purity: 100%) in 50 ml of dimethylformamide, and thereto 6.80 g of thionyl chloride was added at a temperature from 5° to 10° C. After stirring for 20 minutes, it was heated at 100° C. for 5 hours. Finally, after cooling the reaction mixture to room temperature, 9.85 g of 3-chloro-2-hydroxypropyltrimethylammonium chloride was obtained by evaporating the reaction mixture to dryness.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LS Zhou, YS Xiong, R Jia, MX Li, BH Fan… - International Journal of …, 2023 - Elsevier
The crucial need for quality refined sugar has led to the development of advanced adsorbents, with a focus on the decolorization of remelt syrup. In this study,(3-chloro-2-hydroxypropyl) trimethylammonium chloride and polyethyleneimine co-modified pomelo peel cellulose-derived aerogel (CP-PPA) was fabricated, and synthetic melanoidins were used as model colorants of remelt syrup to evaluate the validity and practicality of CP-PPA for eliminating colored impurities. Integrating abundant amine-functionalized groups …
Number of citations: 3 www.sciencedirect.com

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